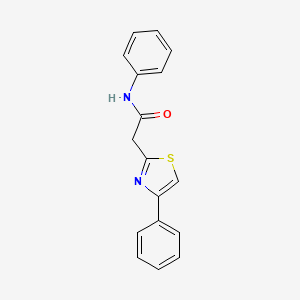
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Similarly, thiazole derivatives have also been found in antiretroviral drugs .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Both indole and thiazole derivatives have been associated with anticancer activity . This suggests that “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could potentially be used in cancer treatment.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in combating microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in the treatment of tuberculosis.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in combating oxidative stress.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in the treatment of malaria.
Future Directions
The future directions for “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications. Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . Therefore, future research could focus on synthesizing derivatives that combine thiazole and other groups with known antibacterial activity .
Mechanism of Action
Target of Action
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative. Thiazoles are known to exhibit a wide range of biological activities and are found in many potent biologically active compounds Thiazole derivatives have been reported to interact with various targets such as cox-1 and cox-2 enzymes .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation.
Biochemical Pathways
Given its potential cox-1 and cox-2 inhibitory activity , it can be inferred that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation.
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide may also have potential anti-inflammatory effects.
properties
IUPAC Name |
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(18-14-9-5-2-6-10-14)11-17-19-15(12-21-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHQKZCSFBZYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

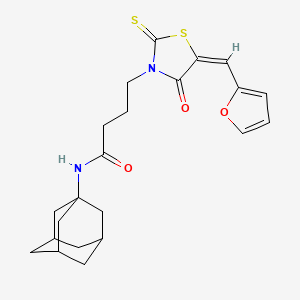
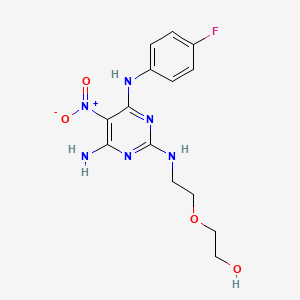
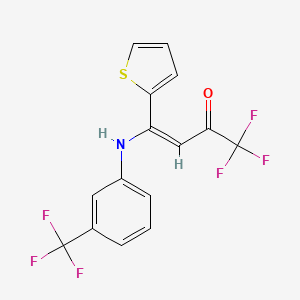
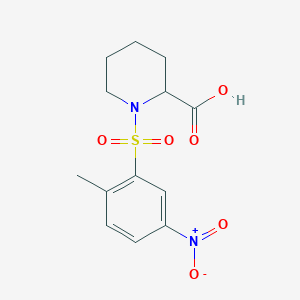
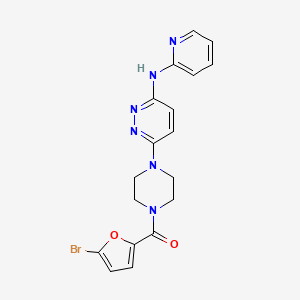
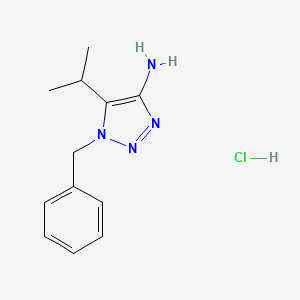
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)
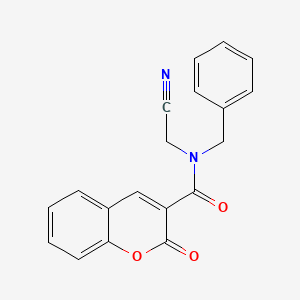
![8-ethoxy-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)
![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2444304.png)
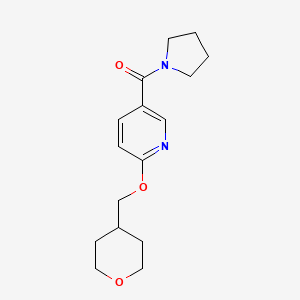
![5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2444306.png)
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)